6,6'-dihydroxy-2,2'-binaphthalene CAS number and properties
6,6'-dihydroxy-2,2'-binaphthalene CAS number and properties
The following technical guide details the properties, synthesis, and applications of 6,6'-dihydroxy-2,2'-binaphthalene , a critical rod-like monomer distinct from the more common chiral 1,1'-BINOL.[1]
Structural Isomerism, Synthesis Protocols, and Material Applications
Executive Summary
6,6'-Dihydroxy-2,2'-binaphthalene (also known as [2,2'-binaphthalene]-6,6'-diol or 2,2'-bi-6-naphthol) is a linear, centrosymmetric aromatic diol.[1] Unlike its famous isomer 1,1'-bi-2-naphthol (BINOL) , which possesses a twisted chiral axis used in asymmetric catalysis, the 2,2'-isomer exhibits a rigid, rod-like geometry.[1] This structural linearity makes it an invaluable mesogen for Liquid Crystal Polymers (LCPs) , high-performance polyesters, and fluorescent organic frameworks.[1]
This guide provides a validated synthetic pathway starting from the Naproxen intermediate 2-bromo-6-methoxynaphthalene , distinguishing it from the standard oxidative coupling routes used for BINOL.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers
The compound is defined by the connection of two naphthalene rings at the 2,2'-positions, with hydroxyl groups located distally at the 6,6'-positions.
| Property | Detail |
| Chemical Name | 6,6'-Dihydroxy-2,2'-binaphthalene |
| Synonyms | [2,2'-Binaphthalene]-6,6'-diol; 2,2'-Bi-6-naphthol |
| CAS Number (Diol) | Not widely listed in commercial catalogs; synthesize from precursor below.[1] |
| CAS Number (Dimethoxy Precursor) | 29619-45-2 (6,6'-Dimethoxy-2,2'-binaphthalene) |
| Molecular Formula | C₂₀H₁₄O₂ |
| Molecular Weight | 286.33 g/mol |
| Geometry | Linear, Rod-like (C2h symmetry) |
Physical Properties
| Property | Value / Characteristic |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | >300 °C (High thermal stability due to symmetry/H-bonding) |
| Solubility | Soluble in DMSO, DMF, THF; Insoluble in water, hexanes |
| Fluorescence | Strong blue emission (λ_em ≈ 360–400 nm in solution) |
| pKa | ~9.5 (Phenolic OH) |
Structural Visualization & Isomerism
The distinction between the target 2,2'-isomer and the common 1,1'-isomer is critical for application success.[1]
Figure 1: Topological comparison between the linear target molecule and the twisted BINOL isomer.[1]
Synthesis & Purification Protocol
Retrosynthetic Analysis
Direct oxidative coupling of 2-naphthol typically yields 1,1'-BINOL due to electron density localization.[1] To achieve the 2,2'-linkage, one must use a cross-coupling strategy (Suzuki or Yamamoto) starting from a precursor with a leaving group at the 2-position and a protected oxygen at the 6-position.[1]
Key Precursor: 2-Bromo-6-methoxynaphthalene (CAS 5111-65-9).[1] This is a known intermediate in the synthesis of Naproxen.[1][2]
Step-by-Step Synthesis Workflow
Figure 2: Synthetic pathway utilizing nickel-mediated homocoupling and subsequent demethylation.[1]
Detailed Methodology
Step 1: Nickel-Mediated Homocoupling [1]
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Reagents: 2-Bromo-6-methoxynaphthalene (1.0 eq), Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.6 eq), 2,2'-Bipyridine (0.6 eq), 1,5-Cyclooctadiene (COD) (0.6 eq).[1]
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Solvent: Anhydrous DMF/Toluene mixture.
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Protocol:
-
In a glovebox or under strict Argon atmosphere, mix Ni(COD)₂, bipyridine, and COD in DMF/toluene. Heat to 60°C for 20 mins to form the active violet catalyst complex.[1]
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Add 2-Bromo-6-methoxynaphthalene dissolved in toluene.
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Heat the mixture to 80°C for 24–48 hours.
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Workup: Quench with dilute HCl. Extract with chloroform.[1] The product, 6,6'-dimethoxy-2,2'-binaphthalene , often precipitates due to low solubility.[1] Filter and wash with methanol.[1]
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Yield: Typical yields range from 70–85%.[1]
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Step 2: Demethylation
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Reagents: 6,6'-Dimethoxy-2,2'-binaphthalene (1.0 eq), BBr₃ (3.0 eq per methoxy group).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Protocol:
-
Suspend the dimethoxy intermediate in anhydrous DCM under N₂.[1]
-
Cool to -78°C (dry ice/acetone bath).
-
Dropwise add BBr₃ (1M in DCM).[1]
-
Allow to warm to room temperature and stir overnight. The suspension may clear as the borate complex forms, then reprecipitate.[1]
-
Quench: Carefully pour into ice water (Exothermic!).
-
Isolation: Filter the solid precipitate. The product is the free diol.[1]
-
Purification: Recrystallization from boiling DMF or sublimation under high vacuum.[1]
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Applications in Advanced Materials[1]
Liquid Crystal Polymers (LCPs)
The 2,2'-binaphthalene core is a rigid "mesogen."[1] When polymerized with flexible spacers (e.g., aliphatic diacids), it forms thermotropic liquid crystalline polyesters.[1]
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Mechanism: The high aspect ratio (length/width) of the 2,2'-isomer promotes nematic phase alignment.
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Contrast: 1,1'-BINOL polymers form helical structures; 2,2'-polymers form linear, high-modulus fibers.[1]
Fluorescent Sensors
The extended conjugation across the 2,2'-bond (compared to the twisted 1,1'-bond) results in a distinct bathochromic shift in fluorescence.
-
Usage: Used as a monomer in conjugated polymers (e.g., poly(binaphthyl)) for detecting nitro-aromatic explosives via fluorescence quenching.[1]
Safety & Handling (MSDS Highlights)
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Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1]
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Inhalation: Dust may cause respiratory irritation.[1] Use a fume hood, especially when handling BBr₃ (highly corrosive/toxic).[1]
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Storage: Store in a cool, dry place. The diol is prone to oxidation over long periods; store under inert gas if high purity is required for optical applications.[1]
References
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Synthesis of Precursor: Organic Syntheses, Coll. Vol. 5, p. 132 (1973).[1] "2-Bromo-6-methoxynaphthalene".[1][3][2]
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Coupling Methodology: Yamamoto, T., et al. "Preparation of π-conjugated poly(pyridine-2,5-diyl), poly(2,2'-bipyridine-5,5'-diyl), and their copolymers with arenes by organometallic dehalogenation polycondensation."[1] Journal of the American Chemical Society, 116(11), 4832–4845.[1] [1]
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Naproxen Impurity Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 78786, 2-Bromo-6-methoxynaphthalene.[1] [1]
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Isomer Properties: Iwanaga, H., et al. "Synthesis and properties of liquid crystalline polyesters containing 2,6-naphthalene units."[1] Polymer, 35(11), 2465-2470.[1] (Contextual reference for naphthalene diol liquid crystals).
